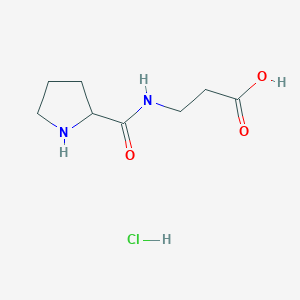![molecular formula C8H17ClN2 B1379209 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1461708-94-0](/img/structure/B1379209.png)
1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride” is a chemical compound with the IUPAC name 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
An efficient synthesis of this compound can be achieved using simple sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as the key step followed by its debenzylation with hydrogen over palladium on carbon on a multigram scale .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered heterocyclic scaffold . The InChI code for this compound is 1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.15 . It is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
One area of research focuses on developing efficient synthetic methods for this compound and its analogues. For instance, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues was achieved through sodium borohydride reduction. This method proved applicable for synthesizing different N6-substituted analogues on a multigram scale, indicating its utility for large-scale production (Nechayev et al., 2013).
Structural and Spectroscopic Characterization
Research has also delved into the structural and spectroscopic characterization of compounds structurally related to 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. Studies have synthesized and characterized several spiro[pyrrolidine-2,3′-oxindoles] and analyzed their NMR, mass spectral, and single crystal X-ray structural properties, contributing to a deeper understanding of the chemical behavior and structural properties of such compounds (Laihia et al., 2006).
Novel Synthetic Routes and Biological Activity
Additionally, research into novel synthetic routes and the biological activity of related compounds provides insights into the potential applications of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine derivatives. For example, the design and synthesis of novel octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists were explored, with some compounds showing promising anti-HIV-1 activities. This underscores the potential pharmaceutical applications of these compounds in treating diseases like HIV (Wang et al., 2017).
Conformational Studies and Chemical Reactions
Conformational studies and investigations into the chemical reactions of derivatives provide further evidence of the versatility and scientific interest in compounds related to 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. For instance, studies on lactone fused perhydroisoxazolo[2,3-a]pyridines revealed insights into their solid-state conformations and potential applications in organic synthesis (Alvarez-Larena et al., 1995).
Safety And Hazards
Propiedades
IUPAC Name |
1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-10-5-3-7-2-4-9-6-8(7)10;/h7-9H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNJAEJNHXKNTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

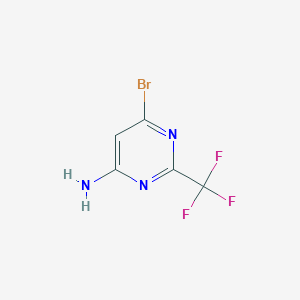
methanone hydrobromide](/img/structure/B1379128.png)

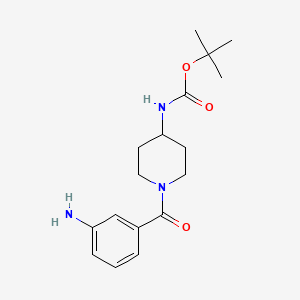


![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)
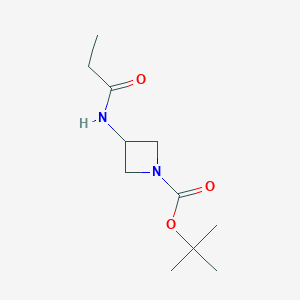
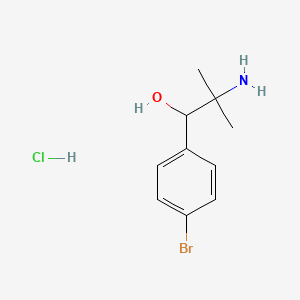
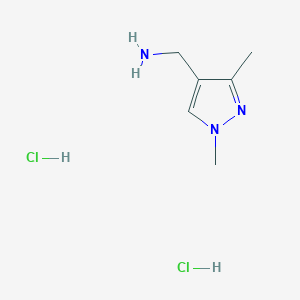
![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)
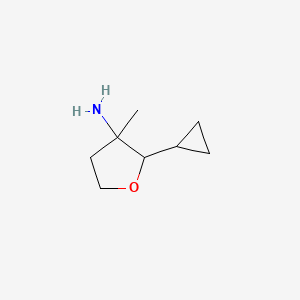
![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)
